Uridine 5'-(trihydrogen diphosphate), P'-a-D-xylopyranosyl ester,disodium salt

Description

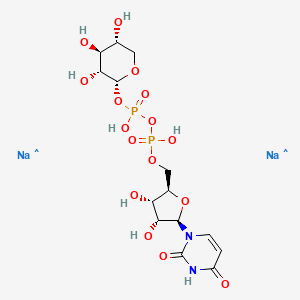

Uridine 5'-(trihydrogen diphosphate), P'-α-D-xylopyranosyl ester, disodium salt (CAS 108320-89-4), commonly abbreviated as UDP-Xylose disodium salt, is a nucleotide-sugar conjugate critical in glycosylation processes. Its molecular formula is C₁₄H₂₂N₂Na₂O₁₆P₂, with a molecular weight of 582.26 g/mol . Structurally, it consists of a uridine moiety linked via a diphosphate bridge to α-D-xylopyranose, a pentose sugar. This compound serves as a key substrate in the biosynthesis of proteoglycans and glycoproteins, particularly in plant cell wall formation and mammalian extracellular matrix remodeling . Its applications span mechanistic studies of glycosyltransferases, cancer research (due to altered glycosylation in tumors), and therapeutic development for glycosylation disorders .

Properties

CAS No. |

108320-89-4 |

|---|---|

Molecular Formula |

C14H22N2Na2O16P2 |

Molecular Weight |

582.26 g/mol |

InChI |

InChI=1S/C14H22N2O16P2.2Na/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23;;/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23);;/t5-,6-,8+,9-,10-,11-,12-,13-;;/m1../s1 |

InChI Key |

NEJJEMLBIKJTCC-SMSDBRRYSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O.[Na].[Na] |

Canonical SMILES |

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O.[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Microbial Fermentation

Substrate Selection and Fermentation Process

UDP-Xyl can be synthesized via microbial fermentation using uridine, sodium dihydrogen phosphate, and brewer’s yeast (Saccharomyces cerevisiae). Key parameters include:

- Substrate ratio : 30–40 g/L uridine, 350–500 g/L brewer’s yeast, 60–80 g/L glucose.

- Conditions : pH 6.6–7.0, 35–40°C, 2–4 hours.

- Post-fermentation processing : Microfiltration (0.1 μm ceramic membrane) removes proteins, improving purity to 88% (HPLC).

Advantages:

- Cost-effective for large-scale production.

- Eliminates complex purification steps via direct micro-filtration.

Limitations:

Chemical Synthesis

Phosphorylation of Uridine

Uridine is phosphorylated using sodium dihydrogen phosphate and pyrophosphorylating agents (e.g., carbodiimides).

- Reaction : Uridine + 2 NaH₂PO₄ → UDP + 2 H₂O.

- Yield : 45–50% after alcohol precipitation.

Glycosylation with D-Xylose

The UDP intermediate is coupled to α-D-xylopyranose-1-phosphate via nucleophilic substitution:

- Conditions : Anhydrous DMF, 0°C, 12 hours.

- Purification : Strong anion-exchange resin (e.g., Q Sepharose) eluted with 0.1–1.0 M NaCl gradient.

Data Table 1: Chemical Synthesis Parameters

| Step | Reagents | Temperature | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|---|

| Phosphorylation | NaH₂PO₄, EDC | 25°C | 6 hr | 48% | 85% |

| Glycosylation | α-D-Xylose-1-phosphate | 0°C | 12 hr | 35% | 90% |

| Desalting | Ethanol precipitation | -20°C | 6 hr | 95% | 95% |

Enzymatic Synthesis

UDP-Glucuronic Acid Decarboxylation

UDP-Xyl is derived from UDP-glucuronic acid (UDP-GlcA) via decarboxylation using UDP-xylose synthase (UXS):

Chemoenzymatic Approaches

Hybrid Chemical-Enzymatic Method

Combines chemical synthesis of xylose-1-phosphate with enzymatic uridinylation:

- Chemical step : D-xylose → α/β-D-xylose-1-phosphate (23% yield).

- Enzymatic step : USP converts mixture to UDP-Xyl (45% yield).

Data Table 2: Chemoenzymatic Process Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| USP concentration | 3.3 mg/mL | +20% |

| pH | 7.0 | +15% |

| Temperature | 30°C | +10% |

| UTP:xylose-1-P ratio | 1:1.2 | +12% |

Purification and Characterization

Ion-Exchange Chromatography

Comparative Analysis of Methods

| Method | Yield | Purity | Time | Scalability | Cost |

|---|---|---|---|---|---|

| Microbial Fermentation | 62% | 88% | 48 hr | High | Low |

| Chemical Synthesis | 35% | 90% | 72 hr | Moderate | High |

| Enzymatic | 66% | 98% | 24 hr | Moderate | Moderate |

| Chemoenzymatic | 88% | 95% | 12 hr | High | Moderate |

Chemical Reactions Analysis

Glycosylation Reactions

UDP-xylose serves as a substrate for glycosyltransferases, facilitating the transfer of xylose to acceptor molecules. Key reactions include:

Mechanism of Xylose Transfer

-

Enzymatic catalysis : Glycosyltransferases utilize UDP-xylose to form α- or β-glycosidic bonds with hydroxyl-containing acceptors (e.g., proteins, lipids, or polysaccharides) .

-

Reaction equation :

Table 1: Glycosyltransferase Reactions Involving UDP-Xylose

Degradation Pathways

-

Hydrolysis : Alkaline phosphatases cleave the phosphate groups, yielding xylose-1-phosphate and UMP .

Hydrolysis and Stability

UDP-xylose exhibits sensitivity to pH, temperature, and enzymatic activity:

Table 3: Stability Under Different Conditions

| Condition | Stability Profile | Half-Life | Reference |

|---|---|---|---|

| pH 7.0, 25°C | Stable for 24 hours | >24 hours | |

| pH 8.5, 37°C | Rapid degradation | <1 hour | |

| Freezer (-20°C) | Stable for months | N/A |

Metabolic and Signaling Roles

-

Glycosaminoglycan biosynthesis : UDP-xylose initiates chondroitin sulfate and heparan sulfate synthesis by xylosylating proteoglycan core proteins .

-

Receptor modulation : Binds to GPR17 and P2Y14 receptors, influencing oligodendrocyte differentiation and immune responses .

Reactivity with Nucleophiles

The α-D-xylopyranosyl moiety participates in nucleophilic substitutions:

Scientific Research Applications

Uridine 5’-(trihydrogen diphosphate), P’-a-D-xylopyranosyl ester, disodium salt has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and nucleic acid chemistry.

Biology: Serves as a substrate in studies of nucleic acid (RNA) biosynthesis and cell signaling.

Medicine: Investigated for its role in cellular processes and potential therapeutic applications.

Industry: Utilized in the production of nucleotides and other biochemical compounds.

Mechanism of Action

The compound acts as a substrate for enzymes involved in nucleic acid biosynthesis. It is an endogenous metabolite that catalyzes the glucuronidation of various substrates. It also serves as a ligand for P2Y receptors, particularly the P2Y6 receptor, where it acts as a selective agonist . This interaction promotes chemotaxis and chemokinesis in microglial cells in response to neuronal damage .

Comparison with Similar Compounds

UDP-D-Galactose Disodium Salt (CAS 137868-52-1)

- Molecular Formula : C₁₅H₂₂N₂Na₂O₁₇P₂; MW : 610.27 g/mol .

- Sugar Moiety: α-D-galactopyranose (a hexose with a C4 hydroxyl group axial configuration).

- Role: Serves as a galactose donor in lactose synthesis, glycolipid biosynthesis, and glycosylation of glycoproteins. It is epimerized to UDP-glucose in carbohydrate metabolism .

- Applications : Used in studies of galactosemia and congenital disorders of glycosylation (CDG) .

Uridine 5'-Diphosphoglucose Disodium Salt (CAS 28053-08-9)

- Molecular Formula: C₁₅H₂₂N₂Na₂O₁₇P₂; MW: Not explicitly stated, but structurally similar to UDP-galactose .

- Sugar Moiety: α-D-glucopyranose.

- Role: The primary glucose donor in glycogen synthesis and N-linked glycosylation.

- Key Difference : Unlike UDP-xylose, UDP-glucose is a metabolic hub, interconverting with UDP-galactose via epimerases .

Uridine 5'-(Trihydrogen Diphosphate), Mono-α-D-Galactopyranosyl Ester, Dipotassium Salt (CAS 94481-69-3)

Uridine Diphosphate L-Rhamnose (CAS 1955-26-6)

- Molecular Formula: C₁₅H₂₄N₂O₁₆P₂; MW: Not provided.

- Sugar Moiety: 6-deoxy-β-L-mannopyranose (a deoxy sugar).

- Role : Critical in bacterial lipopolysaccharide (LPS) biosynthesis and plant secondary metabolism .

Comparative Data Table

Research Findings and Distinctions

Sugar Specificity :

- UDP-Xylose’s pentose structure limits its use to xylosyltransferases, whereas UDP-galactose/glucose are broadly utilized in hexose-dependent pathways .

- The absence of a C6 hydroxyl group in UDP-xylose prevents its epimerization to UDP-glucuronic acid, a feature critical for UDP-glucose’s role in detoxification pathways .

Therapeutic Relevance: UDP-Xylose is being investigated for modulating glycosaminoglycan (GAG) chains in cancer metastasis . UDP-Galactose is a therapeutic target in galactosemia, where its accumulation causes toxicity .

Solubility and Stability :

Biological Activity

Uridine 5'-(trihydrogen diphosphate), P'-α-D-xylopyranosyl ester, disodium salt, is a complex nucleotide derivative that plays a significant role in various biological processes. This compound is an ester of uridine diphosphate (UDP) and is involved in nucleotide metabolism, signaling pathways, and cellular functions. The biological activity of this compound can be explored through its effects on metabolic processes, neuroprotection, and its potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₂₂N₂O₁₆P₂

- Molecular Weight : 536.28 g/mol

- CAS Number : 3616-06-6

The compound consists of a uridine moiety linked to a trihydrogen diphosphate group and a xylopyranosyl ester. This structural configuration influences its biological activity, particularly in enzymatic reactions and metabolic pathways.

Role in Metabolism

Uridine 5'-(trihydrogen diphosphate) plays a crucial role in nucleotide metabolism, particularly in the synthesis of glycogen and the metabolism of xenobiotics through glucuronidation. UDP-glucuronosyltransferases (UGTs) utilize UDP to transfer glucuronic acid to various substrates, facilitating their elimination from the body . This pathway is vital for drug metabolism and detoxification processes.

Neuroprotective Effects

Research indicates that uridine compounds can exhibit neuroprotective properties. In studies involving brain edema induced by cold injury in rabbits, intravenous administration of uridine 5'-diphosphate was found to increase intracranial pressure and decrease cerebral perfusion pressure initially but later showed protective effects against neurological deficits when administered appropriately . These findings suggest potential applications in treating neurological conditions.

Cardioprotective Properties

In cardiology, uridine derivatives have been studied for their protective effects during ischemic conditions. A comparative study demonstrated that uridine-5'-monophosphate (UMP) and uridine-5'-triphosphate (UTP) could reduce anaerobic glycolysis intensity and preserve energy stores during myocardial ischemia . Although UTP showed delayed effects compared to UMP, both compounds contributed positively to cardiac function under stress conditions.

Table 1: Summary of Biological Activities

Q & A

Q. How is Uridine 5'-(trihydrogen diphosphate), P'-α-D-xylopyranosyl ester disodium salt synthesized and characterized in laboratory settings?

Methodological Answer: The synthesis of uridine diphosphate (UDP) sugar analogs typically involves enzymatic or chemoenzymatic routes. For example, UDP-GlcNAc analogs are synthesized by reacting activated sugar donors (e.g., sugar-1-phosphates) with uridine triphosphate (UTP) using glycosyltransferases or pyrophosphorylases . Post-reaction, purification is achieved via size-exclusion chromatography (e.g., BioGel P2 columns) or HPLC. Structural characterization employs nuclear magnetic resonance (NMR) for sugar linkage confirmation and mass spectrometry (LC-MS) to verify molecular weight and purity. For sodium salt formation, ion-exchange chromatography or precipitation with sodium acetate is used .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer: Quantification in biological samples requires high sensitivity and specificity. Ion chromatography coupled with high-resolution mass spectrometry (IC-HRMS) is optimal for separating UDP-sugar analogs from interfering metabolites . Reverse-phase HPLC with UV detection (at 260 nm for uridine absorbance) is suitable for purified samples. For low-concentration detection, fluorescence labeling (e.g., using biotin-NHS esters) followed by LC-MS/MS provides sub-nanomolar sensitivity . Validate methods with spike-recovery experiments in relevant matrices (e.g., cell lysates) to assess matrix effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic activity data involving this compound?

Methodological Answer: Contradictions in enzymatic activity may arise from:

- Impurities : Verify compound purity (>95%) via HPLC and adjust for residual salts or byproducts .

- Enzyme specificity : Confirm the enzyme’s substrate specificity using controls (e.g., UDP-glucose or UDP-galactose) and test for competitive inhibition .

- Buffer conditions : Optimize pH (e.g., HEPES buffer at pH 7.5–8.0 for glycosyltransferases) and cofactors (e.g., Mg²⁺ for kinase activity) .

- Data normalization : Use internal standards (e.g., ¹³C-labeled UDP-xylose) to correct for technical variability in MS-based assays .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term studies?

Methodological Answer: UDP-sugar analogs are prone to hydrolysis under acidic or alkaline conditions. To enhance stability:

- Storage : Lyophilize the compound and store at -20°C in anhydrous form. For aqueous solutions, use neutral pH (6.8–7.2) and avoid repeated freeze-thaw cycles .

- Chelating agents : Add EDTA (1–2 mM) to sequester divalent cations that catalyze degradation .

- Enzymatic inhibitors : Include phosphatase inhibitors (e.g., sodium orthovanadate) in biological assays to prevent enzymatic cleavage .

- Stability testing : Monitor degradation via HPLC over 24–72 hours under experimental conditions to establish a usable shelf life .

Data Interpretation and Experimental Design

Q. How should researchers design controls to validate the role of this compound in glycosylation pathways?

Methodological Answer:

- Negative controls : Use UDP-xylose analogs with modified sugar moieties (e.g., UDP-β-D-xylose) to test stereospecificity .

- Knockout models : Employ CRISPR/Cas9-edited cell lines lacking specific xylosyltransferases to confirm pathway dependency .

- Isotopic tracing : Supplement with ¹³C-labeled UDP-xylose and track incorporation into glycans via LC-MS .

- Competition assays : Co-incubate with excess UDP-glucose to assess binding affinity in enzyme active sites .

Q. What are common pitfalls in interpreting structural data (e.g., NMR) for this compound?

Methodological Answer:

- Anomeric configuration : Misassignment of α/β linkages can occur due to overlapping peaks. Use 2D NMR (e.g., COSY, HSQC) to resolve sugar proton couplings .

- Salt effects : Sodium ions may broaden peaks; deuterated solvents (e.g., D₂O) and chelators improve resolution .

- Dynamic exchange : For labile protons (e.g., hydroxyl groups), acquire spectra at multiple temperatures (25°C vs. 37°C) to capture conformational changes .

Safety and Regulatory Considerations

Q. What are the critical safety protocols for handling this compound in enzymatic assays?

Methodological Answer:

- PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact, as UDP derivatives may irritate mucous membranes .

- Waste disposal : Neutralize acidic/basic solutions before disposal and adhere to institutional guidelines for organic phosphates .

- Ventilation : Perform lyophilization in a fume hood to avoid inhalation of fine particulates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.